molecular formula C9H10N2O B064378 Furo[2,3-c]pyridine-3-ethanamine CAS No. 167420-16-8

Furo[2,3-c]pyridine-3-ethanamine

Cat. No.: B064378
CAS No.: 167420-16-8
M. Wt: 162.19 g/mol
InChI Key: HEMSVKBCMRJJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Furo[2,3-c]pyridine-3-ethanamine” is a chemical compound that has been studied for its potential applications in various fields . It is a type of photosensitizer that has been used for specific imaging and photodynamic ablation of Gram-positive bacteria . This compound shows near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .


Synthesis Analysis

The synthesis of “this compound” involves an Rh-catalyzed tandem reaction . This reaction was used to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer, named LIQ-TF . Another method for the synthesis of related compounds involves a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates . This unique domino reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and contributes to its unique properties . The structure is based on a furo[2,3-c]pyridine core, which is a type of heterocyclic compound .


Chemical Reactions Analysis

“this compound” undergoes various chemical reactions. For instance, it participates in an Rh-catalyzed tandem reaction to form an AIE-active photosensitizer . This compound also shows high 1O2 and ˙OH generation efficiency .

Mechanism of Action

The mechanism of action of “Furo[2,3-c]pyridine-3-ethanamine” is related to its role as a photosensitizer . It shows near-infrared emission with high quantum yield, which can be used for specific imaging and photodynamic ablation of Gram-positive bacteria .

Future Directions

“Furo[2,3-c]pyridine-3-ethanamine” shows great potential for combating multiple drug-resistant bacteria . Its unique properties make it a promising compound for future research and applications, particularly in the field of medical imaging and treatment .

Properties

IUPAC Name

2-furo[2,3-c]pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-3-1-7-6-12-9-5-11-4-2-8(7)9/h2,4-6H,1,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMSVKBCMRJJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CO2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440281
Record name Furo[2,3-c]pyridine-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167420-16-8
Record name Furo[2,3-c]pyridine-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.